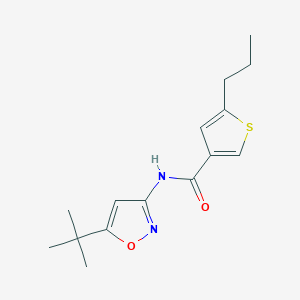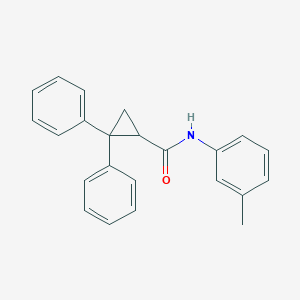![molecular formula C26H28ClN3O B5069598 2,6-di-tert-butyl-4-[5-chloro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069598.png)
2,6-di-tert-butyl-4-[5-chloro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,6-Di-tert-butylphenol is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH . This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .
Synthesis Analysis
2,6-Di-tert-butylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . The reaction is as follows: C6H5OH + 2 CH2=C(CH3)2 → ((CH3)3C)2C6H3OH .
Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butylphenol consists of a phenol group with two tert-butyl groups attached to the carbon atoms at the 2nd and 6th positions .
Chemical Reactions Analysis
Its dominant use is as an antioxidant. 2,6-di-tert-butylphenol is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization for polymers .
Physical And Chemical Properties Analysis
2,6-Di-tert-butylphenol is a low-melting colorless solid with a melting point of 34 to 37 °C and a boiling point of 253 °C . It has a molar mass of 206.329 g·mol−1 .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-(5-chloro-2-pyridin-3-ylbenzimidazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c1-25(2,3)19-13-18(14-20(23(19)31)26(4,5)6)30-22-10-9-17(27)12-21(22)29-24(30)16-8-7-11-28-15-16/h7-15,31H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCIUQQJLUECCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)Cl)N=C2C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(4-methoxy-2,5-dimethylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5069515.png)
![6-(4-hydroxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5069520.png)
![N-{2-[2-(1-benzyl-2-phenylethylidene)hydrazino]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5069532.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5069553.png)
![1,3-bis{[(3,4-dimethylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5069567.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5069568.png)

![4-(4-methoxy-2-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5069583.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069586.png)
![N-(1-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5069588.png)

![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide](/img/structure/B5069594.png)
![1-(2-furoyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B5069606.png)
